molecular formula C9H15N2O14P3S B10771919 UTPgammaS

UTPgammaS

Cat. No.: B10771919
M. Wt: 500.21 g/mol
InChI Key: DUDALCZPYHIGIR-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine-5’-O-(3-thiotriphosphate), commonly known as UTPgammaS, is a synthetic analogue of uridine triphosphate. It is a potent agonist of the P2Y2 and P2Y4 receptors, which are involved in various physiological processes. This compound is known for its increased metabolic stability compared to uridine triphosphate, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UTPgammaS involves the thiophosphorylation of uridine triphosphate. This process typically requires the use of thiophosphoryl chloride (PSCl3) as the thiophosphorylating agent. The reaction is carried out in an anhydrous solvent such as pyridine, under controlled temperature conditions to ensure the selective formation of the thiotriphosphate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precise control over reaction conditions. Purification of the final product is achieved through high-performance liquid chromatography (HPLC) to obtain a high-purity compound suitable for research and industrial applications .

Mechanism of Action

UTPgammaS exerts its effects by acting as an agonist of the P2Y2 and P2Y4 receptors. These receptors are G protein-coupled receptors that mediate various cellular responses, including calcium mobilization and activation of downstream signaling pathways. The binding of this compound to these receptors triggers a cascade of intracellular events, leading to physiological effects such as cell proliferation, migration, and secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its increased metabolic stability and selective agonist activity on P2Y2 and P2Y4 receptors. This makes it a valuable tool for studying receptor functions and developing therapeutic agents targeting these receptors .

Properties

Molecular Formula

C9H15N2O14P3S

Molecular Weight

500.21 g/mol

IUPAC Name

dihydroxyphosphinothioyl [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O14P3S/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29/h1-2,4,6-8,13-14H,3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29)/t4-,6-,7-,8-/m1/s1

InChI Key

DUDALCZPYHIGIR-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O

Origin of Product

United States

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